molecular formula C8H10Cl2FN B2517214 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride CAS No. 1956371-30-4

1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

Cat. No.: B2517214
CAS No.: 1956371-30-4
M. Wt: 210.07
InChI Key: CEVBNFPEJNNLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10Cl2FN and its molecular weight is 210.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

An efficient synthesis of NK(1) receptor antagonist Aprepitant was achieved using a series of complex chemical reactions involving 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. This process involved several steps, including direct condensation, Lewis acid-mediated coupling, and crystallization-induced asymmetric transformation, leading to the formation of the alpha-(fluorophenyl)morpholine derivative, which is significant in the production of Aprepitant (Brands et al., 2003).

Antimicrobial and Antifungal Activities

A series of novel compounds synthesized from 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, derived from this compound, demonstrated promising antibacterial and antifungal activities. These compounds were found to have comparable or slightly better activity than some standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Antiamoebic Activity

Compounds bearing N-substituted ethanamine synthesized through reactions involving this compound were found to have significant antiamoebic activity. These compounds were effective against the HM1: IMSS strain of Entamoeba histolytica and showed better activity than the standard drug metronidazole. Additionally, certain compounds demonstrated low toxicity, indicating their potential for safe therapeutic use (Zaidi et al., 2015).

Potential in Antiarrhythmic Drugs

New piperidyl-4-ethane derivatives synthesized from this compound were identified for their antiarrhythmic activity. One of the most promising compounds from this series underwent clinical trials as a potential class III antiarrhythmic drug, indicating the crucial role of this compound in the development of new medications for heart rhythm disorders (Glushkov et al., 2011).

Structural and Chemical Studies

This compound has been used in the formation of various salts and complexes, like racemic and conglomerate 1-(4-haloaryl)ethylammonium tetrachlorocobaltate salts. These studies revealed interesting structural properties, such as the formation of helical structures through inter-ionic H-bonding interactions, providing insights into the chemical behavior and potential applications of these compounds (Mande, Ghalsasi, & Arulsamy, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVBNFPEJNNLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.